molecular formula C21H20N2O5 B2535991 3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate CAS No. 371129-21-4

3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate

Cat. No.: B2535991
CAS No.: 371129-21-4
M. Wt: 380.4
InChI Key: NECAITNNUSKJPD-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce aminoquinolines .

Scientific Research Applications

3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl 6-methyl 4-((2-methoxyphenyl)amino)quinoline-3,6-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2-methoxyanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-4-28-21(25)15-12-22-16-10-9-13(20(24)27-3)11-14(16)19(15)23-17-7-5-6-8-18(17)26-2/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECAITNNUSKJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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